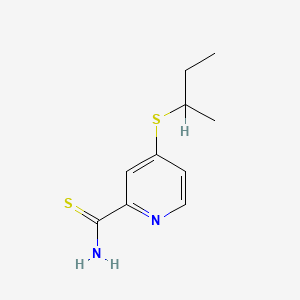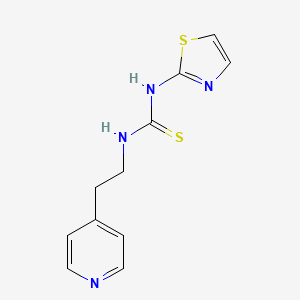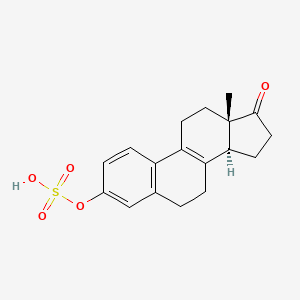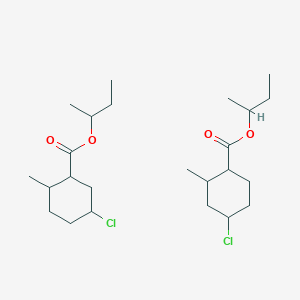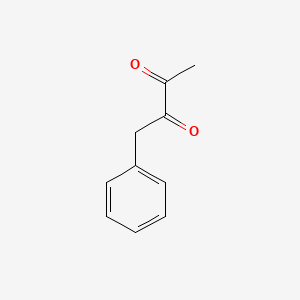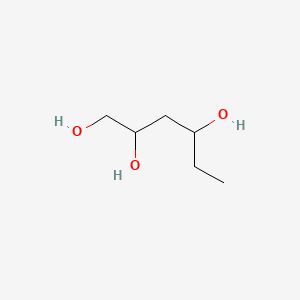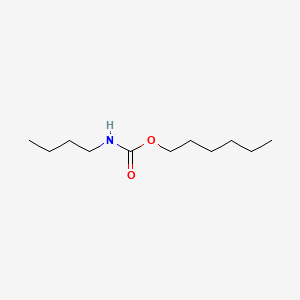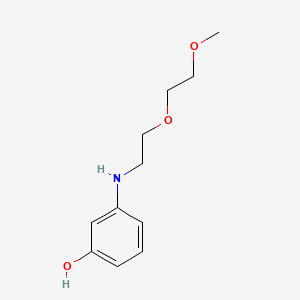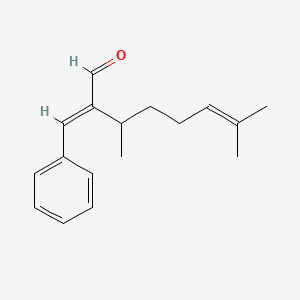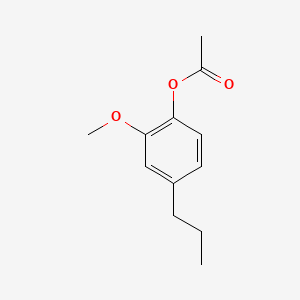
(Z)-7,9,9-Triethoxynon-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-7,9,9-Triethoxynon-3-ene is an organic compound characterized by its unique structure, which includes a non-3-ene backbone with three ethoxy groups attached at the 7th and 9th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,9,9-Triethoxynon-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-3-ene and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the addition of ethoxy groups to the non-3-ene backbone.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-7,9,9-Triethoxynon-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(Z)-7,9,9-Triethoxynon-3-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (Z)-7,9,9-Triethoxynon-3-ene exerts its effects involves interactions with molecular targets and pathways. The ethoxy groups and the non-3-ene backbone play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-7,9,9-Triethoxynon-2-ene: Similar structure but with a different position of the double bond.
(E)-7,9,9-Triethoxynon-3-ene: Geometric isomer with different spatial arrangement of the ethoxy groups.
7,9,9-Triethoxynonane: Saturated version without the double bond.
Uniqueness
(Z)-7,9,9-Triethoxynon-3-ene is unique due to its specific geometric configuration and the presence of three ethoxy groups, which confer distinct chemical and physical properties compared to its isomers and analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
94088-10-5 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
(Z)-7,9,9-triethoxynon-3-ene |
InChI |
InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9- |
Clé InChI |
VUIMLAIIKSNXBC-KTKRTIGZSA-N |
SMILES isomérique |
CC/C=C\CCC(CC(OCC)OCC)OCC |
SMILES canonique |
CCC=CCCC(CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
